molecular formula C5H10F2O2 B14030359 2,2-Difluoro-3-methyl-butane-1,3-diol

2,2-Difluoro-3-methyl-butane-1,3-diol

Cat. No.: B14030359
M. Wt: 140.13 g/mol
InChI Key: CPRXDBHQMNSAQN-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-methyl-butane-1,3-diol is an organic compound with the molecular formula C5H10F2O2. It is a colorless liquid with a unique odor and is soluble in water. This compound is known for its reactivity with alcohols, ethers, and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluoro-3-methyl-butane-1,3-diol is typically synthesized through the reaction of hydrogen fluoride (HF) with propylene glycol. The reaction conditions involve maintaining a controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction between hydrogen fluoride and propylene glycol is carefully monitored. The product is then purified through distillation and other separation techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methyl-butane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-3-methyl-butane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of certain adhesives and gelatin products.

Mechanism of Action

The mechanism by which 2,2-Difluoro-3-methyl-butane-1,3-diol exerts its effects involves its interaction with various molecular targets. The fluorine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can affect biological pathways and enzyme activities, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-methyl-butane-1,3-diol is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties. These structural features make it more reactive compared to similar compounds, allowing for a broader range of applications in synthesis and research .

Properties

Molecular Formula

C5H10F2O2

Molecular Weight

140.13 g/mol

IUPAC Name

2,2-difluoro-3-methylbutane-1,3-diol

InChI

InChI=1S/C5H10F2O2/c1-4(2,9)5(6,7)3-8/h8-9H,3H2,1-2H3

InChI Key

CPRXDBHQMNSAQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CO)(F)F)O

Origin of Product

United States

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